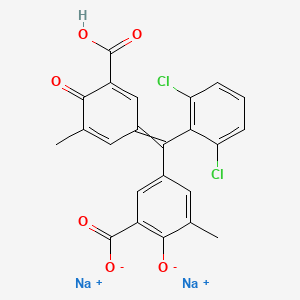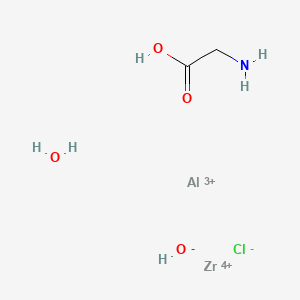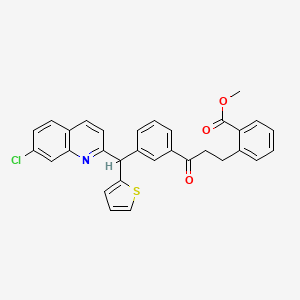![molecular formula C25H14F2O9 B1148440 5-FG 488 Acid Diacetate [5-CDFFDA] CAS No. 195136-74-4](/img/new.no-structure.jpg)
5-FG 488 Acid Diacetate [5-CDFFDA]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is particularly valuable for labeling specific proteins and cells, making it a crucial tool in drug discovery, biomarker identification, and cellular imaging studies for diseases such as cancer and neurological disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-FG 488 Acid Diacetate involves multiple steps, starting from the appropriate fluorophore precursor. The key steps include:
Fluorophore Activation: The fluorophore is activated using suitable reagents to introduce reactive groups.
Acetylation: The activated fluorophore undergoes acetylation to form the diacetate derivative. This step typically involves the use of acetic anhydride and a base such as pyridine.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of 5-FG 488 Acid Diacetate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
cGMP (current Good Manufacturing Practice) Compliance: Ensuring the production environment meets stringent quality standards.
Large-Scale Reactors: Utilizing large-scale reactors for the synthesis steps.
Automated Purification Systems: Employing automated systems for efficient purification and quality control.
化学反应分析
Types of Reactions
5-FG 488 Acid Diacetate undergoes various chemical reactions, including:
Hydrolysis: The diacetate groups can be hydrolyzed under acidic or basic conditions to yield the free acid form.
Conjugation: It can react with amines or thiols to form stable conjugates, useful for labeling proteins and other biomolecules.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide solutions.
Conjugation: Common reagents include N-hydroxysuccinimide (NHS) esters and carbodiimides for amine conjugation, and maleimides for thiol conjugation.
Major Products
Hydrolysis: Produces the free acid form of the dye.
Conjugation: Results in labeled biomolecules, such as proteins or peptides.
科学研究应用
5-FG 488 Acid Diacetate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in cellular imaging to visualize and track specific proteins, organelles, and cellular processes.
Medicine: Utilized in drug discovery for high-throughput screening and biomarker identification.
Industry: Applied in the development of diagnostic assays and biosensors.
作用机制
The mechanism of action of 5-FG 488 Acid Diacetate involves its ability to fluoresce upon excitation with specific wavelengths of light. The dye absorbs light and emits fluorescence, which can be detected and measured. This property allows it to label and visualize specific targets within biological samples. The molecular targets and pathways involved depend on the specific application, such as labeling proteins or tracking cellular processes.
相似化合物的比较
Similar Compounds
- Oregon Green 488 Carboxylic Acid Diacetate
- Fluorescein Diacetate
- Rhodamine 123
Comparison
5-FG 488 Acid Diacetate is unique due to its specific excitation and emission wavelengths, which provide high sensitivity and low background fluorescence. Compared to similar compounds like Oregon Green 488 Carboxylic Acid Diacetate and Fluorescein Diacetate, 5-FG 488 Acid Diacetate offers improved photostability and brightness, making it more suitable for long-term imaging studies.
属性
CAS 编号 |
195136-74-4 |
|---|---|
分子式 |
C25H14F2O9 |
分子量 |
496.37 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-but-2-enedioic acid;1-butyl-4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B1148358.png)
![2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile](/img/structure/B1148360.png)

![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1148366.png)

![5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine](/img/structure/B1148372.png)


